molecular formula C8H5ClN2O2 B15232754 2-(Chloromethyl)-5-nitrobenzonitrile

2-(Chloromethyl)-5-nitrobenzonitrile

Cat. No.: B15232754
M. Wt: 196.59 g/mol
InChI Key: UQGZCYQDDXFMFF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzonitrile, featuring a chloromethyl group at the second position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Chloromethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted derivatives of this compound.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

      Conditions: Carried out under atmospheric or elevated pressure, depending on the reducing agent used.

      Products: 2-(Aminomethyl)-5-nitrobenzonitrile.

  • Oxidation

      Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives, although these reactions are less common.

Scientific Research Applications

2-(Chloromethyl)-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-nitrobenzonitrile depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives with potential biological activities. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The compound’s reactivity allows it to modify biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-(Chloromethyl)-5-nitrobenzonitrile can be compared with other similar compounds, such as:

    2-(Chloromethyl)-4-nitrobenzonitrile: Similar structure but with the nitro group at the fourth position.

    2-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with the nitro group at the third position.

    2-(Chloromethyl)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the chloromethyl and nitro groups allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(chloromethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2

InChI Key

UQGZCYQDDXFMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CCl

Origin of Product

United States

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